4-Iodo-2-(trifluoromethoxy)benzonitrile chemical properties and structure
4-Iodo-2-(trifluoromethoxy)benzonitrile chemical properties and structure
Technical Whitepaper: 4-Iodo-2-(trifluoromethoxy)benzonitrile – A Strategic Building Block in Medicinal Chemistry
Executive Summary
4-Iodo-2-(trifluoromethoxy)benzonitrile represents a high-value, multi-functional scaffold for modern drug discovery and agrochemical development. Distinguished by its unique substitution pattern, this compound integrates three pharmacologically critical motifs: a reactive aryl iodide for cross-coupling, a versatile nitrile handle for heterocycle formation, and a lipophilic trifluoromethoxy (
Unlike its trifluoromethyl (
Structural Analysis & Physicochemical Profile
The molecule features a 1,2,4-substitution pattern on the benzene ring. The steric and electronic interplay between the ortho-
Table 1: Physicochemical Properties (Calculated & Predicted)
| Property | Value | Notes |
| IUPAC Name | 4-Iodo-2-(trifluoromethoxy)benzonitrile | |
| Molecular Formula | ||
| Molecular Weight | 313.02 g/mol | |
| Precursor CAS | 609783-06-4 | (4-Amino-2-(trifluoromethoxy)benzonitrile) |
| Predicted LogP | ~3.8 - 4.2 | High lipophilicity due to I and |
| Electronic Effect | Electron-withdrawing (Inductive), Donating (Resonance). | |
| Appearance | Off-white to pale yellow solid | Predicted based on structural analogs. |
| Solubility | DCM, THF, EtOAc, DMSO | Low water solubility. |
Note on Identification: While the trifluoromethyl analog (CAS 101066-87-9) is common, the trifluoromethoxy variant is often synthesized de novo or sourced as a custom synthesis item. Researchers must verify the presence of the oxygen linker (
) viaNMR (typically -58 ppm vs. -63 ppm for ).
Synthetic Routes
The most reliable route to 4-Iodo-2-(trifluoromethoxy)benzonitrile is via the Sandmeyer Reaction starting from the commercially available aniline precursor. Direct electrophilic iodination of 2-(trifluoromethoxy)benzonitrile is not recommended due to directing group conflicts (CN directs meta,
Primary Protocol: Sandmeyer Iodination
Precursor: 4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4).[2]
Reaction Scheme:
-
Diazotization: Conversion of the primary amine to the diazonium salt using sodium nitrite (
) in acidic media. -
Iodination: Displacement of the diazonium group by iodide (
) using potassium iodide (KI).
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, suspend 10 mmol (2.02 g) of 4-amino-2-(trifluoromethoxy)benzonitrile in 20 mL of 6M HCl. Cool the mixture to 0°C in an ice-water bath.
-
Diazotization: Dropwise add a solution of
(12 mmol, 0.83 g) in 5 mL water, maintaining the internal temperature below 5°C. Stir for 30 minutes. The solution should become clear or slightly turbid. -
Iodination: Carefully add a solution of KI (15 mmol, 2.49 g) in 10 mL water dropwise. Caution: Vigorous evolution of nitrogen gas will occur.
-
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Extract the mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organics with saturated
(to remove excess iodine), followed by brine. -
Purification: Dry over
, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield the target as a pale solid.[3]
Figure 1: Sandmeyer Iodination Pathway. The amino group is selectively converted to the iodo pharmacophore.
Reactivity & Functionalization
The chemical value of this scaffold lies in its orthogonal reactivity . The iodine atom serves as a "soft" electrophile for transition-metal catalysis, while the nitrile group acts as a "hard" electrophile for nucleophilic attack or reduction.
A. Palladium-Catalyzed Cross-Coupling (C-C Bond Formation)
The C4-Iodo bond is highly activated for oxidative addition, significantly more so than the nitrile or the chemically inert
-
Suzuki-Miyaura: Couples with aryl/alkyl boronic acids to extend the carbon skeleton.
-
Sonogashira: Introduces alkynes, useful for linking molecular probes or spacers.
-
Buchwald-Hartwig: Amination at the C4 position to generate diverse aniline derivatives.
B. Nitrile Transformations
The nitrile group at C1 is deactivated by the electron-withdrawing
-
Hydrolysis: Conversion to the primary amide (
) or carboxylic acid ( ). -
Reduction: Conversion to the benzylamine (
or ). -
Cyclization: Reaction with azides to form tetrazoles (bioisosteres of carboxylic acids).
Figure 2: Divergent Reactivity Profile. The C-I bond allows for selective scaffold elaboration before nitrile modification.
Applications in Drug Discovery
The Trifluoromethoxy Advantage
The
-
Conformational Adaptability: Unlike
, the ether oxygen allows the moiety to rotate out of the aromatic plane, potentially accessing unique binding pockets. -
Lipophilicity Modulation: It increases membrane permeability (
) without the steric bulk of a tert-butyl group. -
Metabolic Stability: The C-F bonds are resistant to CYP450 oxidation, blocking metabolic soft spots on the aromatic ring.
Target Classes:
-
Kinase Inhibitors: The scaffold mimics the adenine binding pocket pharmacophores when coupled with heterocycles.
-
GPCR Ligands: The lipophilic
group enhances binding in hydrophobic transmembrane domains. -
Agrochemicals: Used in the synthesis of next-generation pesticides where fluorination improves environmental stability and potency.
Handling & Safety Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).
-
Irritant: Causes skin and eye irritation.
-
Specific Hazard: Liberates toxic cyanide gas if exposed to strong acids (though the nitrile is covalently bonded, standard precautions apply).
Operational Safety:
-
Engineering Controls: All synthesis steps involving iodine or diazonium salts must be performed in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended during iodination), safety goggles, and lab coat.
-
Waste Disposal: Aqueous waste from the Sandmeyer reaction contains copper (if CuI is used) or iodine species and must be segregated into heavy metal or halogenated waste streams.
References
-
Precursor Availability: 4-Amino-2-(trifluoromethoxy)benzonitrile (CAS 609783-06-4).[2] Commercially available from major building block suppliers (e.g., Sigma-Aldrich, Enamine).
- Sandmeyer Reaction Methodology:Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley, 2011.
-
Trifluoromethoxy Properties: Leroux, F. et al.[4] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2008.
-
Palladium Coupling of Aryl Iodides: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
